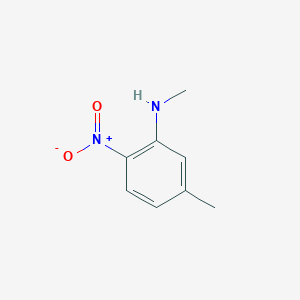

N,5-Dimethyl-2-nitroaniline

Description

BenchChem offers high-quality N,5-Dimethyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,5-Dimethyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-8(10(11)12)7(5-6)9-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYNRMKNGCFDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435585 | |

| Record name | N,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65081-42-7 | |

| Record name | N,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4,5-Dimethyl-2-nitroaniline

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0). Often referred to by its IUPAC name, this compound is a valuable intermediate in various synthetic applications. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth analysis, field-proven insights, and detailed experimental protocols.

Compound Identification and Structure

4,5-Dimethyl-2-nitroaniline is an aromatic amine characterized by a benzene ring substituted with two methyl groups, a nitro group, and an amino group. The substituents' specific arrangement—particularly the ortho-nitro group relative to the amine—governs its unique chemical behavior and reactivity.

Nomenclature Clarification: While the topic specified "N,5-Dimethyl-2-nitroaniline," this is likely a typographical error. The designation "N" indicates a substituent on the amine nitrogen. The widely cataloged and researched compound with a related structure is 4,5-Dimethyl-2-nitroaniline , with both methyl groups on the aromatic ring. This guide will focus on the latter, more common chemical entity.

Chemical Structure:

Caption: Chemical structure of 4,5-Dimethyl-2-nitroaniline.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and characterization of 4,5-Dimethyl-2-nitroaniline.

Physical Properties

The compound is typically a solid at room temperature, with its color indicating its purity.

| Property | Value | Source |

| CAS Number | 6972-71-0 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Light brown to reddish-brown solid/powder | [1] |

| Melting Point | 139-141 °C | [1] |

| Boiling Point | 314.38 °C (rough estimate) | [1] |

| Density | 1.2275 g/cm³ (estimate) | [1] |

| pKa | 0.71 ± 0.25 (Predicted) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Spectroscopic Profile

A comprehensive spectroscopic analysis confirms the molecular structure and is indispensable for reaction monitoring.

-

Infrared (IR) and Raman Spectroscopy: A detailed computational and experimental analysis of the FT-IR and Laser Raman spectra has been performed.[3] The FT-IR spectrum, typically recorded from 4000-400 cm⁻¹, and the Laser Raman spectrum provide key vibrational data.[3]

-

N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic and methyl C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

N-O Stretching: The nitro group (NO₂) exhibits strong characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The ortho position to the electron-donating amino group influences the exact frequencies.

-

C=C Stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A broad singlet for the two amine protons (-NH₂), with a chemical shift that can vary depending on solvent and concentration.

-

Two singlets for the aromatic protons. The proton at C6 (ortho to the amine and meta to the nitro group) would be more shielded than the proton at C3 (meta to the amine and ortho to the nitro group).

-

Two singlets for the non-equivalent methyl groups at C4 and C5, likely in the 2.2-2.5 ppm range.

-

-

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitro group (C2) and amino group (C1) would be significantly shifted downfield and upfield, respectively, due to their electronic effects.

-

-

Mass Spectrometry (MS) (Predicted):

-

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 166.

-

Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) or components thereof (e.g., -NO, 30 Da; -O, 16 Da), and fragmentation of the methyl groups.

-

-

Crystallography: The crystal structure of 4,5-Dimethyl-2-nitroaniline has been determined by X-ray diffraction, confirming its molecular geometry and intermolecular interactions, such as hydrogen bonding.[4]

Synthesis and Purification

Nitroaniline derivatives are crucial intermediates for a wide range of materials, including dyes, agrochemicals, and pharmaceuticals.[5] The most direct and industrially relevant synthesis for 4,5-Dimethyl-2-nitroaniline is the electrophilic nitration of 3,4-dimethylaniline.

Causality of the Synthetic Strategy: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution. The two methyl groups are also activating and ortho-, para-directing. In 3,4-dimethylaniline, the positions ortho and para to the amino group are C2, C6, and C4. Position C4 is already substituted. The steric hindrance from the C3-methyl group and the amino group makes substitution at C2 more favorable than at C6. Therefore, nitration is highly regioselective for the C2 position.

Caption: Workflow for the synthesis and purification of 4,5-Dimethyl-2-nitroaniline.

Illustrative Experimental Protocol: Synthesis

This protocol describes the nitration of 3,4-dimethylaniline. Justification: Direct nitration of anilines can be hazardous and lead to oxidation. A common and safer strategy involves protecting the amine as an acetanilide, which moderates its activating effect and prevents oxidation.

Step 1: Protection of the Amine Group

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (0.1 mol) in glacial acetic acid (50 mL).

-

Slowly add acetic anhydride (0.11 mol) to the solution while stirring. An exothermic reaction will occur.

-

After the initial reaction subsides, heat the mixture to 50°C for 30 minutes to ensure complete acylation.

-

Pour the warm reaction mixture into 250 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated N-(3,4-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration

-

In a 250 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0°C.

-

Add the dried N-(3,4-dimethylphenyl)acetamide (from Step 1) in small portions, ensuring the temperature does not exceed 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.1 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cold.

-

Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, maintaining the reaction temperature between 0-5°C. This slow addition and temperature control are critical to prevent over-nitration and side reactions.

-

After the addition is complete, stir the mixture for an additional hour at 0-5°C.

Step 3: Deprotection and Isolation

-

Carefully pour the reaction mixture onto 500 g of crushed ice.

-

The N-(4,5-dimethyl-2-nitrophenyl)acetamide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Transfer the wet solid to a flask containing 100 mL of 70% sulfuric acid (or 2M HCl) and heat under reflux for 1-2 hours to hydrolyze the amide.

-

Cool the solution and carefully neutralize with a concentrated sodium hydroxide or ammonium hydroxide solution until basic.[6]

-

The yellow-orange 4,5-Dimethyl-2-nitroaniline will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

Step 4: Purification

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a light brown or reddish-brown crystalline solid.[1] The purity should be verified by melting point determination and spectroscopic methods.

Chemical Reactivity and Stability

The reactivity of 4,5-Dimethyl-2-nitroaniline is dominated by the interplay between the electron-donating amino and methyl groups and the powerful electron-withdrawing nitro group.

Stability: The compound is stable under normal storage conditions but should be kept away from strong oxidizing agents.[7][8] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[9]

Key Reactive Sites:

-

Amino Group (-NH₂): Can be diazotized, acylated, or alkylated. Its basicity is significantly reduced by the ortho-nitro group, making it a much weaker base than aniline.[10]

-

Nitro Group (-NO₂): Can be selectively reduced to an amino group, forming 4,5-dimethyl-1,2-phenylenediamine. This diamine is a highly valuable precursor for synthesizing heterocyclic compounds like benzimidazoles.

-

Aromatic Ring: The ring is activated towards further electrophilic substitution, but the existing substituents heavily direct incoming groups.

Caption: Key reactivity pathways of 4,5-Dimethyl-2-nitroaniline.

Protocol: Reduction of the Nitro Group

This protocol details the conversion to 4,5-dimethyl-1,2-phenylenediamine, a versatile building block.

Causality: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for reducing aromatic nitro groups to amines without affecting other functional groups under these conditions. Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative but may require specialized pressure equipment.

-

Set up a round-bottom flask with a reflux condenser in a fume hood.

-

Place 4,5-Dimethyl-2-nitroaniline (0.05 mol) in the flask.

-

Add concentrated hydrochloric acid (50 mL) and granulated tin or stannous chloride dihydrate (SnCl₂·2H₂O, 0.125 mol).

-

Heat the mixture gently under reflux. The reaction is exothermic and may become vigorous. Control the heating to maintain a steady reflux. The colored nitroaniline will gradually dissolve, and the solution may become colorless.

-

Continue heating for 1-2 hours after the initial reaction subsides to ensure completion.

-

Cool the reaction mixture to room temperature. A precipitate of the diamine-tin complex may form.

-

Carefully add a concentrated sodium hydroxide solution (e.g., 40% w/v) dropwise while cooling the flask in an ice bath until the solution is strongly alkaline (pH > 10). This step decomposes the tin complex and precipitates tin hydroxides.

-

The free diamine can be isolated by either steam distillation or solvent extraction (e.g., with ethyl acetate or dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4,5-dimethyl-1,2-phenylenediamine.

-

The product can be purified by recrystallization or vacuum sublimation.

Applications and Research Context

While a niche chemical, 4,5-Dimethyl-2-nitroaniline and its derivatives have specific and important applications.

-

Precursor to Heterocycles: The primary application is its use as a precursor to 4,5-dimethyl-1,2-phenylenediamine . This diamine is a key building block for synthesizing:

-

Benzimidazoles: By reacting with carboxylic acids or aldehydes. Benzimidazole scaffolds are prevalent in pharmaceuticals, including antiviral, antifungal, and anthelmintic drugs.

-

Quinoxalines: By reacting with 1,2-dicarbonyl compounds. Quinoxalines are used in dyes, pharmaceuticals, and as electron-accepting materials in organic electronics.

-

-

Synthesis of Metal Complexes: The parent compound, 4,5-Dimethyl-2-nitroaniline, is used directly in the synthesis of various metal complexes.[1] The nitrogen and oxygen atoms of the amino and nitro groups can act as ligands, allowing for the creation of coordination polymers and complexes with interesting magnetic or catalytic properties.

-

Dye and Pigment Synthesis: Like many nitroanilines, it can be diazotized and coupled to form specific azo dyes.[10][11] The methyl groups can tune the final color and solubility properties of the dye.

Safety and Handling

Proper handling of 4,5-Dimethyl-2-nitroaniline is essential due to its potential hazards.[6]

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed or in contact with skin.[12]

-

Irritation: Causes skin and serious eye irritation.[7]

-

Inhalation: Avoid breathing dust, as it may cause respiratory irritation.[7][12]

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][13]

-

Ventilation: Handle only in a well-ventilated area or a certified chemical fume hood to minimize dust inhalation.[7][13]

-

Dispensing: When weighing or transferring the solid, minimize dust generation. Use appropriate tools and a draft shield if necessary.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7][12]

-

Spills: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Ventilate the area and clean the spill site thoroughly.[13]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.

References

- Fisher Scientific. (2021, December 26). Safety Data Sheet.

- Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%.

- Sigma-Aldrich. (2025, January 2). Safety Data Sheet.

- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.

- CP Lab Safety. N,5-Dimethyl-2-nitroaniline, 95+ Purity%, C8H10N2O2, 1 gram.

- Carl ROTH. Safety Data Sheet: 2-Nitroaniline.

- CymitQuimica. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline.

- Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%.

- PubChem. CID 139058124 | C16H20N4O4.

- ChemicalBook. 4,5-DIMETHYL-2-NITROANILINE CAS#: 6972-71-0.

- Tokyo Chemical Industry. 2-Methyl-5-nitroaniline | 99-55-8.

- Wikipedia. 2-Nitroaniline.

- Organic Syntheses. m-NITRODIMETHYLANILINE.

- Fisher Scientific. Safety Data Sheet.

- ChemicalBook. 2,4-DIMETHYL-5-NITROANILINE | 2124-47-2.

- PubChem. 2-Nitroaniline | C6H6N2O2 | CID 6946.

- PubChem. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491.

- ResearchGate. Derivatives of 2-nitroaniline, 2-nitrophenylhydrazine and diphenyl ether.

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

- RASĀYAN Journal of Chemistry. (2024). Computational, Experimental Spectral Analysis and Structural Parameters of 4,5-Dimethyl-2-Nitro Aniline. RASĀYAN J. Chem., Vol. 17, No.3.

- Benchchem. A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.

- PubChem. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444.

- YouTube. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis.

- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.

Sources

- 1. 4,5-DIMETHYL-2-NITROANILINE CAS#: 6972-71-0 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. CID 139058124 | C16H20N4O4 | CID 139058124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

N,5-Dimethyl-2-nitroaniline CAS number 6972-71-0

An In-Depth Technical Guide to 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0)

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0), a substituted nitroaniline with potential applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It covers the physicochemical properties, synthesis, spectral analysis, and safety considerations of this compound. While direct applications in drug development are not extensively documented, this guide explores its potential utility as a synthetic intermediate based on the known reactivity of related nitroaniline compounds.

A Note on Nomenclature: The CAS number 6972-71-0 unequivocally corresponds to 4,5-Dimethyl-2-nitroaniline. The alternative name, N,5-Dimethyl-2-nitroaniline, represents a different chemical structure and should be considered a misnomer for the compound discussed herein.

Introduction: The Chemical Landscape of Substituted Nitroanilines

Nitroanilines are a class of aromatic compounds characterized by the presence of both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzene ring. These functional groups impart a unique combination of reactivity and electronic properties, making them valuable intermediates in the synthesis of a wide range of commercially important molecules, including dyes, agrochemicals, and pharmaceuticals.[1] The specific positioning of substituents on the aniline ring, such as the methyl groups in 4,5-Dimethyl-2-nitroaniline, allows for fine-tuning of the molecule's steric and electronic characteristics, thereby influencing its reactivity and potential applications.[2]

4,5-Dimethyl-2-nitroaniline, a solid powder at room temperature, is a member of this versatile chemical family. Its structure, featuring two electron-donating methyl groups and an electron-withdrawing nitro group, creates a distinct electronic environment that can be exploited in various chemical transformations. This guide will delve into the known properties and potential uses of this specific isomer.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 4,5-Dimethyl-2-nitroaniline.

| Property | Value | Source |

| CAS Number | 6972-71-0 | |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Appearance | White to Yellow to Orange powder/crystal | [4] |

| Melting Point | 139-141 °C | |

| Assay | ≥97% | |

| InChI Key | PINGKGKKUSYUAW-UHFFFAOYSA-N | |

| SMILES | Cc1cc(N)c(cc1C)=O |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. For 4,5-Dimethyl-2-nitroaniline, techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a molecular fingerprint.[2] Computational studies using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been employed to predict and correlate the vibrational spectra (IR and Raman) with the molecular structure, providing a deeper understanding of its bonding and electronic properties.[2]

Synthesis and Reaction Chemistry

The synthesis of substituted nitroanilines typically involves the nitration of an appropriately substituted aniline or the reduction of a dinitro compound.[5] While a specific, detailed industrial synthesis for 4,5-Dimethyl-2-nitroaniline is not widely published, a plausible laboratory-scale synthesis can be inferred from general methods for preparing similar compounds.

A common approach involves the nitration of 3,4-dimethylaniline. This reaction requires careful control of conditions to achieve selective mononitration at the 2-position, ortho to the amino group. The directing effects of the amino and methyl groups will influence the regioselectivity of the nitration.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted nitroaniline like 4,5-Dimethyl-2-nitroaniline.

Caption: Conceptual workflow for the synthesis of 4,5-Dimethyl-2-nitroaniline.

Experimental Protocol: A Representative Nitration of a Dimethylaniline

The following protocol is a generalized procedure for the nitration of a dimethylaniline and should be adapted and optimized for the specific synthesis of 4,5-Dimethyl-2-nitroaniline.

Materials:

-

3,4-dimethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Preparation of the Amine Salt: In a flask equipped with a stirrer and thermometer, dissolve 3,4-dimethylaniline in concentrated sulfuric acid while maintaining the temperature below 15°C in an ice bath.

-

Nitration: Slowly add a cooled mixture of nitric acid and sulfuric acid dropwise to the stirring solution, ensuring the reaction temperature does not exceed 15°C.

-

Reaction Monitoring: After the addition is complete, continue stirring at a controlled temperature for a specified time to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Combine the organic extracts, dry with magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to yield the purified 4,5-Dimethyl-2-nitroaniline.

Potential Applications in Research and Development

While specific applications of 4,5-Dimethyl-2-nitroaniline are not extensively documented in mainstream literature, its chemical structure suggests several potential areas of utility, particularly as a building block in organic synthesis.

-

Intermediate for Biologically Active Molecules: Nitroanilines are common precursors for the synthesis of more complex molecules with potential pharmaceutical or agrochemical activity.[1] The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The diamino derivative could then be used to construct heterocyclic systems, which are prevalent in many drug scaffolds.

-

Dye and Pigment Synthesis: The parent class of compounds, nitroanilines, are widely used in the synthesis of azo dyes.[6][7] The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.[7] The methyl substituents on the ring would influence the final color and properties of such dyes.

-

Materials Science: The electronic properties of 4,5-Dimethyl-2-nitroaniline, arising from the combination of electron-donating and electron-withdrawing groups, make it a candidate for investigation in the field of nonlinear optics or as a component in the synthesis of novel polymers.[2]

Logical Workflow for Investigating Biological Activity

The following diagram outlines a potential workflow for screening 4,5-Dimethyl-2-nitroaniline or its derivatives for biological activity.

Caption: A potential workflow for the biological evaluation of 4,5-Dimethyl-2-nitroaniline derivatives.

Safety and Handling

4,5-Dimethyl-2-nitroaniline is classified as a hazardous substance and must be handled with appropriate precautions.[8]

Hazard Classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Irritation

-

Eye Irritation

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory System

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.[8]

-

Skin Protection: Protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder form.[8]

Always handle this chemical in a well-ventilated area, such as a fume hood, and ensure that eyewash stations and safety showers are readily accessible.[8] For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.[8]

Conclusion

4,5-Dimethyl-2-nitroaniline is a substituted nitroaniline with well-defined physicochemical properties. While its direct applications are not as widely reported as some other nitroaniline isomers, its structure makes it a compound of interest for synthetic chemists. Its potential as an intermediate in the creation of dyes, pharmaceuticals, and novel materials warrants further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers and scientists to explore the utility of this versatile chemical building block. As with all chemical research, a strong emphasis on safety and proper handling is paramount.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

- Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

-

PubChem. (n.d.). CID 139058124 | C16H20N4O4. Retrieved from [Link]

-

SciSpace. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. Retrieved from [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methyl-5-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

-

LinkedIn. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-5-nitroaniline. Retrieved from [Link]

Sources

- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. scbt.com [scbt.com]

- 4. 4,5-Dimethyl-2-nitroaniline | 6972-71-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,5-Dimethyl-2-nitroaniline

This guide provides a comprehensive overview of N,5-Dimethyl-2-nitroaniline, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its properties, synthesis, applications, and handling.

Section 1: Core Compound Profile

N,5-Dimethyl-2-nitroaniline, also known as 6-nitro-3,4-xylidine, is an aromatic amine with the chemical formula C₈H₁₀N₂O₂.[1][2] Its structure, featuring a benzene ring substituted with two methyl groups, a nitro group, and an amino group, makes it a versatile building block in organic synthesis.

Physicochemical Properties

The fundamental characteristics of N,5-Dimethyl-2-nitroaniline are crucial for its application in experimental design. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Weight | 166.18 g/mol | [1][2] |

| IUPAC Name | 4,5-dimethyl-2-nitroaniline | [3] |

| CAS Number | 6972-71-0 | [2] |

| Appearance | Powder | [2] |

| Melting Point | 139-141 °C | [2][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| InChI Key | PINGKGKKUSYUAW-UHFFFAOYSA-N | [2][3] |

Section 2: Synthesis and Reactivity

The synthesis of nitroaniline derivatives is a cornerstone of industrial and laboratory organic chemistry. While specific, high-yield synthesis routes for N,5-Dimethyl-2-nitroaniline are often proprietary, the general approach involves the nitration of a corresponding dimethylaniline precursor.

General Synthesis Pathway: Nitration of Dimethylaniline

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.

A representative procedure for the nitration of dimethylaniline involves the slow addition of dimethylaniline to a cooled mixture of concentrated sulfuric and nitric acids.[5] The reaction temperature is carefully controlled to prevent side reactions and ensure the desired regioselectivity.

Section 3: Applications in Research and Development

Nitroanilines are pivotal intermediates in various industrial sectors, from pigments to pharmaceuticals. Their utility stems from the reactivity of both the nitro and amino groups, which can be selectively transformed.

Azo Dyes and Pigments

A primary application of nitroanilines is in the synthesis of azo dyes.[6] The amino group can be converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound to form the characteristic azo linkage (-N=N-).[6]

Pharmaceutical and Agrochemical Synthesis

The nitro group in N,5-Dimethyl-2-nitroaniline is a versatile functional group in medicinal chemistry.[7] It can be reduced to an amino group, which can then be further functionalized. This makes nitroanilines valuable scaffolds for building more complex molecules with potential biological activity.[8][9] For instance, they serve as intermediates in the synthesis of herbicides and anthelmintic agents.[8]

Section 4: Experimental Protocols

Accurate and reproducible experimental work requires well-defined protocols. The following sections provide guidance on the safe handling and analysis of N,5-Dimethyl-2-nitroaniline.

Safe Handling and Storage

N,5-Dimethyl-2-nitroaniline is a chemical that requires careful handling to minimize exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] If swallowed, seek immediate medical attention.[10]

Analytical Methods

The purity and identity of N,5-Dimethyl-2-nitroaniline can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of nitroaniline compounds.[12][13][14]

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is often used.[12]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound is employed.[15]

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Section 5: Conclusion

N,5-Dimethyl-2-nitroaniline is a valuable chemical intermediate with a well-defined set of properties. Its utility in the synthesis of dyes, pharmaceuticals, and agrochemicals underscores its importance in organic chemistry. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective and responsible use in research and development.

References

-

PubChem. CID 139058124 | C16H20N4O4. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

-

PubChem. 2,4-Dimethyl-5-nitroaniline | C8H10N2O2 | CID 228007. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. Available at: [Link]

-

National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Available at: [Link]

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

-

SKL Chem. [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Available at: [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-METHYL-5-NITROANILINE. Available at: [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available at: [Link]

-

PubChem. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. National Center for Biotechnology Information. Available at: [Link]

-

Centers for Disease Control and Prevention. p-NITROANILINE 5033. Available at: [Link]

-

PubChem. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 2,4-Dimethyl-5-nitroaniline | C8H10N2O2 | CID 228007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dimethyl-2-nitroaniline 97 6972-71-0 [sigmaaldrich.com]

- 3. 4,5-Dimethyl-2-nitroaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 4,5-ジメチル-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Detection methods and analytical techniques of p-nitroaniline-Chemwin [en.888chem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. cdc.gov [cdc.gov]

The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of N,5-Dimethyl-2-nitroaniline

For the discerning researcher, scientist, and drug development professional, the precise structural characterization of a molecule is the bedrock of all further investigation. This guide provides an in-depth, technical walkthrough of the methodologies and logical processes required to elucidate the structure of N,5-Dimethyl-2-nitroaniline. We will navigate the "analytical gauntlet," a multi-technique approach, to piece together the molecular puzzle, demonstrating how each piece of spectroscopic data contributes to the final, unambiguous structural assignment. This guide eschews a rigid template, instead focusing on a logical, causality-driven narrative that mirrors the real-world process of structure elucidation.

Foundational Analysis: Elemental Composition and Molecular Formula

Before delving into complex spectroscopic techniques, the foundational step is to determine the elemental composition and, subsequently, the molecular formula of the analyte. For N,5-Dimethyl-2-nitroaniline, the expected molecular formula is C₈H₁₀N₂O₂.

Experimental Protocol: Elemental Analysis (CHNS)

-

A precisely weighed sample of the purified analyte is combusted in a furnace with an excess of oxygen.

-

The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a series of detectors that quantify each component.

-

The weight percentages of carbon, hydrogen, nitrogen, and sulfur are calculated. Oxygen is typically determined by difference.

Data Presentation: Expected Elemental Analysis for C₈H₁₀N₂O₂

| Element | Theoretical Percentage |

| Carbon (C) | 57.82% |

| Hydrogen (H) | 6.07% |

| Nitrogen (N) | 16.86% |

| Oxygen (O) | 19.25% |

This foundational data provides the molecular formula, which is the first crucial constraint in determining the compound's structure.

The Functional Group Fingerprint: Infrared (IR) Spectroscopy

Infrared spectroscopy provides a rapid and effective means of identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded as the IR beam passes through the crystal and is attenuated by the sample at specific frequencies.

Interpretation of the IR Spectrum

For N,5-Dimethyl-2-nitroaniline, we anticipate several key absorption bands that will act as "fingerprints" for its functional groups. The interpretation relies on comparing the observed peaks with established correlation tables and data from similar molecules.

Data Presentation: Predicted IR Absorption Frequencies for N,5-Dimethyl-2-nitroaniline

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| ~3350-3450 | N-H (secondary amine) | N-H stretch | Sharp, medium intensity |

| ~2850-3000 | C-H (methyl) | C-H stretch | Medium to strong |

| ~1500-1550 and ~1330-1370 | Nitro group (-NO₂) | Asymmetric and symmetric N-O stretching | Two strong, sharp bands |

| ~1600-1650 | C=C (aromatic) | C=C stretching | Medium to weak |

| ~1250-1350 | C-N (aromatic amine) | C-N stretching | Medium |

The presence of a sharp N-H stretch, along with the characteristic strong absorptions of a nitro group and aromatic C-H and C=C bands, provides the initial framework for the molecule's structure.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N,5-Dimethyl-2-nitroaniline, both ¹H and ¹³C NMR are indispensable.

Proton NMR (¹H NMR): Mapping the Hydrogen Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is placed in an NMR tube, which is then inserted into the spectrometer.

-

A strong magnetic field is applied, and the sample is irradiated with radiofrequency pulses.

-

The resulting signals are detected, Fourier-transformed, and plotted as a spectrum of chemical shift (δ) in parts per million (ppm).

Predictive ¹H NMR Analysis of N,5-Dimethyl-2-nitroaniline

Due to the scarcity of direct spectral data for N,5-Dimethyl-2-nitroaniline, we will predict the spectrum based on the analysis of its constituent parts: N-methyl-2-nitroaniline and 5-methyl-2-nitroaniline[1][2].

Data Presentation: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for N,5-Dimethyl-2-nitroaniline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | ~8.0-9.0 | Singlet (broad) | 1H | The N-H proton of a secondary amine adjacent to a nitro-substituted aromatic ring is expected to be significantly deshielded and may exhibit broadening due to quadrupole effects and exchange. |

| Aromatic H (H-3) | ~8.0-8.2 | Doublet | 1H | Ortho to the electron-withdrawing nitro group, this proton will be the most deshielded of the aromatic protons. |

| Aromatic H (H-4) | ~6.7-6.9 | Doublet of doublets | 1H | Coupled to both H-3 and H-6. |

| Aromatic H (H-6) | ~7.3-7.5 | Doublet | 1H | Ortho to the amino group and meta to the nitro group. |

| N-Methyl (N-CH₃) | ~3.0-3.2 | Singlet | 3H | The methyl group attached to the nitrogen will be a singlet and its chemical shift will be influenced by the aromatic ring and the adjacent nitro group. |

| C-Methyl (C₅-CH₃) | ~2.3-2.5 | Singlet | 3H | The methyl group on the aromatic ring will appear as a singlet in a typical aromatic methyl region. |

DOT Script for ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for N,5-Dimethyl-2-nitroaniline.

Carbon-13 NMR (¹³C NMR): Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but with different instrument parameters optimized for detecting the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predictive ¹³C NMR Analysis of N,5-Dimethyl-2-nitroaniline

Again, we will predict the ¹³C chemical shifts based on data from analogous compounds[1][3].

Data Presentation: Predicted ¹³C NMR Chemical Shifts for N,5-Dimethyl-2-nitroaniline

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-NHCH₃) | ~145-150 | The carbon attached to the nitrogen is significantly deshielded. |

| C-2 (C-NO₂) | ~130-135 | The carbon bearing the nitro group is also deshielded. |

| C-3 | ~135-140 | Aromatic CH ortho to the nitro group. |

| C-4 | ~115-120 | Aromatic CH. |

| C-5 (C-CH₃) | ~125-130 | The carbon attached to the methyl group. |

| C-6 | ~110-115 | Aromatic CH ortho to the amino group. |

| N-Methyl (N-CH₃) | ~30-35 | Typical range for an N-methyl group on an aniline. |

| C-Methyl (C₅-CH₃) | ~20-25 | Typical range for a methyl group on an aromatic ring. |

DOT Script for Structure Elucidation Workflow

Caption: Predicted major fragmentation pathway for N,5-Dimethyl-2-nitroaniline in EI-MS.

Synthesizing the Evidence: The Final Structure

By integrating the data from elemental analysis, IR, NMR, and mass spectrometry, we can confidently elucidate the structure of N,5-Dimethyl-2-nitroaniline.

-

Elemental analysis provides the molecular formula: C₈H₁₀N₂O₂.

-

IR spectroscopy confirms the presence of a secondary amine (N-H), a nitro group (NO₂), and an aromatic ring.

-

¹H and ¹³C NMR spectroscopy reveal the specific arrangement of these groups: a disubstituted benzene ring with a nitro group and a methyl-amino group ortho to each other, and a second methyl group on the ring. The coupling patterns in the ¹H NMR spectrum definitively establish the substitution pattern.

-

Mass spectrometry confirms the molecular weight and the fragmentation pattern is consistent with the proposed structure.

This systematic, multi-faceted approach ensures a self-validating system where each piece of data corroborates the others, leading to an authoritative and trustworthy structural assignment.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, N-methyl-2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 5-Methyl-2-nitroaniline. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Methyl-5-nitroaniline. Retrieved from [Link]

-

ResearchGate. (2021, June). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N-methyl-2-nitro-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). CID 139058124. National Center for Biotechnology Information. Retrieved from [Link]

-

Ovid. (n.d.). ELECTRONIC STRUCTURE AND PMR CHARACTERISTICS OF SUBSTITUTED NITROANILINES. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4,5-Dimethyl-2-nitroaniline

A Note on Nomenclature: The request specified "N,5-Dimethyl-2-nitroaniline." Following a comprehensive literature review, it has been determined that the more prevalent and commercially available isomer is 4,5-Dimethyl-2-nitroaniline . This guide will, therefore, focus on the physical properties of this specific compound.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dimethyl-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's identity, physical characteristics, spectral data, and safe handling procedures, alongside detailed experimental protocols for property determination.

Chemical Identity and Structure

4,5-Dimethyl-2-nitroaniline is an aromatic amine with the chemical formula C₈H₁₀N₂O₂.[1] Its structure consists of a benzene ring substituted with two methyl groups, a nitro group, and an amino group.

Table 1: Chemical Identifiers for 4,5-Dimethyl-2-nitroaniline

| Identifier | Value |

| IUPAC Name | 4,5-dimethyl-2-nitroaniline[2] |

| CAS Number | 6972-71-0[1] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| Synonyms | 6-nitro-3,4-xylidine, benzenamine, 4,5-dimethyl-2-nitro, 3,4-xylidine, 6-nitro, 2-nitro-4,5-dimethylaniline, 4,5-dimethyl-2-nitrophenylamine, 2-nitro-4,5-xylidine, 3,4-dimethyl-6-nitroaniline[1] |

Physical and Chemical Properties

The physical state of 4,5-Dimethyl-2-nitroaniline is a light brown to reddish-brown solid, typically in powder form.[3] Key physical properties are summarized in the table below.

Table 2: Physical Properties of 4,5-Dimethyl-2-nitroaniline

| Property | Value |

| Melting Point | 138-143 °C[1] |

| Boiling Point | 314.38 °C (estimate)[3] |

| Density | 1.2275 g/cm³ (estimate)[3] |

| pKa | 0.71 ± 0.25 (predicted)[3] |

| Appearance | Light brown to reddish-brown solid powder[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4,5-Dimethyl-2-nitroaniline.

Infrared (IR) and Raman Spectroscopy

The infrared and laser Raman spectra of 4,5-Dimethyl-2-nitroaniline have been experimentally measured and analyzed.[4][5] The FT-IR spectrum, captured over the 4000-400 cm⁻¹ region, and the laser Raman spectrum provide a vibrational fingerprint of the molecule, confirming the presence of its key functional groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of nitroanilines is typically characterized by an intense band in the near-UV region, attributed to a π→π* electronic transition with significant intramolecular charge transfer character.[7][8][9][10][11]

Mass Spectrometry

Mass spectrometry data for related compounds like N,N-Dimethyl-4-nitroaniline shows a prominent molecular ion peak, which is expected for 4,5-Dimethyl-2-nitroaniline as well.[12]

Experimental Protocols

Synthesis of 4,5-Dimethyl-2-nitroaniline

A common synthetic route to nitroaniline compounds involves the nitration of an appropriate aniline precursor. While a specific protocol for 4,5-Dimethyl-2-nitroaniline is not detailed in readily available literature, a general approach would involve the nitration of 3,4-dimethylaniline.

Diagram 1: Proposed Synthesis Workflow for 4,5-Dimethyl-2-nitroaniline

Caption: Proposed synthesis of 4,5-Dimethyl-2-nitroaniline from 3,4-dimethylaniline.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3,4-dimethylaniline in a suitable solvent, such as concentrated sulfuric acid, under cooling.

-

Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution while maintaining a low temperature to control the reaction.

-

Quenching: Pour the reaction mixture onto ice to precipitate the product.

-

Neutralization and Extraction: Neutralize the solution and extract the product with an organic solvent.

-

Purification: Purify the crude product by recrystallization.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Melting Point Determination

The melting point is a key indicator of purity.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, dry sample of 4,5-Dimethyl-2-nitroaniline into a capillary tube.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample gradually.

-

Observation: Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. A narrow melting range indicates high purity.

Solubility Determination

Understanding the solubility of a compound is essential for its application in various experimental and industrial processes.[13]

Step-by-Step Methodology:

-

Solvent Screening: In separate test tubes, add a small amount of 4,5-Dimethyl-2-nitroaniline to various solvents (e.g., water, ethanol, acetone, dichloromethane, and hexane).

-

Observation: Agitate the mixtures and observe the extent of dissolution at room temperature.

-

Quantitative Analysis (Optional): For a more precise measurement, prepare saturated solutions at a specific temperature, and then determine the concentration of the dissolved solid using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The shake-flask method is a common technique for this purpose.[14]

Diagram 2: Solubility Determination Workflow

Caption: Workflow for determining the solubility of 4,5-Dimethyl-2-nitroaniline.

Safety and Handling

4,5-Dimethyl-2-nitroaniline should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Crystallographic Data

The crystal structure of 4,5-Dimethyl-2-nitroaniline has been determined by X-ray crystallography.[2] It crystallizes in the P-1 space group.[2]

References

-

N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

- COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2024). RASĀYAN J. Chem., 17(3).

-

CID 139058124 | C16H20N4O4 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

4,5-Dimethyl-2-nitroaniline, 97% - Fisher Scientific. (n.d.). Retrieved January 24, 2026, from [Link]

- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.

-

m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE - ResearchGate. (2024, June 15). Retrieved January 24, 2026, from [Link]

-

UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved January 24, 2026, from [Link]

- US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents. (n.d.).

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved January 24, 2026, from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved January 24, 2026, from [Link]

-

4-Nitroaniline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - ResearchGate. (2025, August 9). Retrieved January 24, 2026, from [Link]

-

The UV–Vis absorption spectra change for the reduction process of a... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Retrieved January 24, 2026, from [Link]

-

pKa values bases - Chair of Analytical Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]

-

A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline - YouTube. (2020, August 16). Retrieved January 24, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 24, 2026, from [Link]

-

Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]

-

Figure S7. Mass spectrum of 4-nitroaniline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

4,5-DIMETHYL-2-NITROANILINE - gsrs. (n.d.). Retrieved January 24, 2026, from [Link]

-

UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. - SciSpace. (n.d.). Retrieved January 24, 2026, from [Link]

-

4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 24, 2026, from [Link]

-

b-poly(quinoxaline-2,3-diyl) rod - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. 4,5-Dimethyl-2-nitroaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. CID 139058124 | C16H20N4O4 | CID 139058124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5-DIMETHYL-2-NITROANILINE CAS#: 6972-71-0 [m.chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Solubility of Substituted Dimethyl-nitroanilines

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl-nitroaniline isomers, with a particular focus on compiling available data for compounds often associated with the nomenclature "N,5-Dimethyl-2-nitroaniline." An initial survey of chemical literature and databases indicates that "N,5-Dimethyl-2-nitroaniline" is not a standard IUPAC name and may refer to isomers such as 2-Methyl-5-nitroaniline or 4,5-Dimethyl-2-nitroaniline. This guide addresses the available qualitative and quantitative solubility data for these relevant isomers, outlines a detailed, self-validating experimental protocol for accurate solubility determination, and presents a visual workflow for this procedure. This document is intended to be a critical resource for professionals in research and development who utilize these compounds in synthesis, purification, and formulation.

Introduction: Clarifying the Compound of Interest

In the realm of chemical synthesis and drug development, precise nomenclature is paramount. The query for "N,5-Dimethyl-2-nitroaniline" does not correspond to a standardly recognized chemical structure. The "N" designation typically indicates a substituent on the amine nitrogen, while the numerical prefixes denote substitution on the benzene ring. A compound with a methyl group on the nitrogen and another on the ring would be named accordingly (e.g., N,2-Dimethyl-5-nitroaniline). Given the common search queries and available data, it is highly probable that the intended compounds of interest are isomers of dimethyl-nitroaniline. This guide will focus on two prominent isomers: 2-Methyl-5-nitroaniline (CAS 99-55-8) and 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0).[1][2][3]

Understanding the solubility of these compounds is crucial for a variety of applications, from optimizing reaction conditions and selecting appropriate solvents for recrystallization to developing formulations for pharmaceutical applications.[1] This guide will synthesize the currently available data and provide a robust framework for its experimental determination where data is lacking.

Theoretical Considerations in Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For dimethyl-nitroaniline isomers, several key factors come into play:

-

Polarity: The presence of the nitro (-NO2) and amino (-NH2) groups imparts significant polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding. The nitro group is a strong electron-withdrawing group, while the amino group is an electron-donating group.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This capacity for hydrogen bonding significantly influences solubility in protic solvents like water and alcohols.

-

Molecular Symmetry and Crystal Packing: The arrangement of molecules in the solid state (crystal lattice) affects the energy required to break intermolecular bonds and dissolve the compound. Isomers with higher symmetry and more efficient crystal packing tend to have higher melting points and lower solubilities.

-

Solvent Effects: The principle of "like dissolves like" is a fundamental concept. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. The choice of solvent is therefore critical in determining the solubility of dimethyl-nitroaniline isomers.

Solubility Profile of Dimethyl-nitroaniline Isomers

Quantitative solubility data for many substituted nitroanilines is notably scarce in publicly available literature.[1] This section summarizes the available qualitative and limited quantitative data.

2-Methyl-5-nitroaniline (5-Nitro-o-toluidine)

This compound is a yellow crystalline solid widely used as an intermediate in the synthesis of azo dyes and pigments.[1]

Qualitative Solubility: The compound is generally characterized by its greater solubility in organic solvents compared to its limited solubility in water.[1] It is known to be soluble in acetone, benzene, ether, ethanol, and chloroform.[4]

Quantitative Solubility: The primary quantitative data point found is for its solubility in an aqueous buffer.[1]

| Solvent System | Temperature | Solubility |

| Aqueous Buffer (pH 7.4) | Not Specified | 13.5 µg/mL |

Table 1: Quantitative Solubility Data for 2-Methyl-5-nitroaniline.[1]

4,5-Dimethyl-2-nitroaniline

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise knowledge of solubility, experimental determination is strongly recommended.[1] The isothermal equilibrium (or shake-flask) method is a robust and reliable approach for determining the equilibrium solubility of a crystalline compound.[1]

Principle

A surplus of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the solution reaches a constant value. This concentration represents the equilibrium solubility.

Experimental Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of the dimethyl-nitroaniline isomer to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

As a starting point, add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker bath or incubator.

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, 48 hours) and analyzing the concentration.

-

-

Phase Separation:

-

Once equilibrium is reached, it is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the temperature.

-

Centrifuge the sample at the same temperature as the equilibration to pellet the excess solid.

-

Alternatively, filter the solution using a syringe filter compatible with the solvent (e.g., PTFE for organic solvents). Ensure the filter is pre-warmed to the experimental temperature to prevent precipitation.

-

-

Quantification of the Solute:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the dimethyl-nitroaniline isomer using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[5] Other techniques like UV-Vis spectrophotometry can also be employed.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the experimental sample.

-

-

Data Analysis and Calculation:

-

Calculate the concentration of the undiluted supernatant by applying the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).

-

Safety and Handling

Substituted nitroanilines should be handled with care, following appropriate safety protocols.

-

Hazards: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[6][7][8][9] They may cause skin and eye irritation.[6] Some nitroanilines are suspected of causing cancer.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6] Work in a well-ventilated area or use a chemical fume hood.[10]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[6][9][10]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10]

Conclusion and Future Perspectives

While qualitative solubility information for dimethyl-nitroaniline isomers is available, there is a significant lack of quantitative data in the scientific literature.[1] For applications in chemical synthesis, purification, and formulation, where precise knowledge of solubility is essential, experimental determination is strongly recommended.[1] The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for obtaining this critical data. Future research to populate the quantitative solubility database for these and related compounds would be of great value to the scientific community.

References

-

2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444. PubChem. Available at: [Link]

-

CID 139058124 | C16H20N4O4. PubChem. Available at: [Link]

-

Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. ResearchGate. Available at: [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006. Available at: [Link]

-

3-Nitroaniline | C6H6N2O2 | CID 7423. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4,5-Dimethyl-2-nitroaniline 97 6972-71-0 [sigmaaldrich.com]

- 3. 4,5-DIMETHYL-2-NITROANILINE CAS#: 6972-71-0 [m.chemicalbook.com]

- 4. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Introduction: The Structural Context of N,5-Dimethyl-2-nitroaniline

An In-depth Technical Guide to the Spectral Analysis of N,5-Dimethyl-2-nitroaniline

This guide provides a comprehensive technical exploration of the spectroscopic characteristics of N,5-Dimethyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core analytical techniques used to elucidate and verify the structure of this molecule. We will move beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, grounding our interpretations in the fundamental principles of spectroscopy.

N,5-Dimethyl-2-nitroaniline is an aromatic compound featuring a benzene ring substituted with three key functional groups: a tertiary amine (N-methyl), a methyl group, and a nitro group. The relative positions of these groups—particularly the electron-donating dimethylamino group and the strongly electron-withdrawing nitro group—create a unique electronic environment that profoundly influences its spectroscopic signature. Understanding this signature is critical for confirming its identity in a synthesis reaction, assessing its purity, and predicting its reactivity.

This guide will systematically dissect the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data expected for this compound. Each section will present a self-validating protocol, ensuring that the described methodology provides a robust and reproducible analysis.

Caption: Molecular Structure of N,5-Dimethyl-2-nitroaniline.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. For N,5-Dimethyl-2-nitroaniline, our primary targets are the nitro group (NO₂) vibrations and the various C-H and C-N bonds. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) is a crucial piece of evidence confirming the tertiary nature of the amine. The energy of the NO₂ stretches is particularly informative, as it can be influenced by conjugation with the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small, solid sample (approx. 1-2 mg) of N,5-Dimethyl-2-nitroaniline directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed, which minimizes sample manipulation and potential contamination.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ absorptions.

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment & Rationale |

| ~3100–3000 | Medium | C-H Stretch | Aromatic C-H bonds on the benzene ring. |

| ~2950–2850 | Medium-Weak | C-H Stretch | Aliphatic C-H bonds of the two methyl groups (-CH₃). |

| ~1520–1480 | Strong | N-O Asymmetric Stretch | Characteristic strong absorption for the nitro group (NO₂). This is a primary identifier. |

| ~1460 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1350–1320 | Strong | N-O Symmetric Stretch | The second key identifier for the nitro group. The presence of both strong asymmetric and symmetric stretches is definitive. |

| ~1260 | Medium | C-N Stretch | Aromatic amine C-N bond. |

| ~880–800 | Strong | C-H Bend (out-of-plane) | Aromatic C-H wagging, indicative of the substitution pattern on the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. For this molecule, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The chemical shifts are highly predictable based on the electron-donating and -withdrawing effects of the substituents. The ortho nitro group will strongly deshield adjacent protons and carbons, while the para dimethylamino group will shield its corresponding positions.

Experimental Protocol: ¹H and ¹³C NMR

An In-depth Technical Guide to the Safe Handling of N,5-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

N,5-Dimethyl-2-nitroaniline, systematically known as 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0), is a substituted nitroaniline compound. Its molecular structure, featuring a nitro group ortho to the amino group and two methyl groups on the benzene ring, dictates its chemical reactivity and toxicological profile. While a valuable intermediate in the synthesis of various organic molecules, including dyes and potentially pharmaceutical compounds, its structure also suggests potential hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for N,5-Dimethyl-2-nitroaniline, grounded in established safety principles and available toxicological data for related compounds. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physical characteristics of the substance. This data informs storage conditions, potential for airborne exposure, and appropriate extinguishing media in case of a fire.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White to yellow to orange powder or crystals | [1] |

| Melting Point | 139-141 °C | [2] |

| Boiling Point | ~314 °C (estimated) | [2] |

| Solubility | Insoluble in water. Soluble in hot methanol and dichloromethane. | [3] |

| pKa | ~0.71 (Predicted) | [2] |

Hazard Identification and Risk Assessment

N,5-Dimethyl-2-nitroaniline is classified as harmful and an irritant. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4] The nitro and amino functional groups on the aromatic ring are key to its toxicological profile, a common feature of this class of compounds.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |